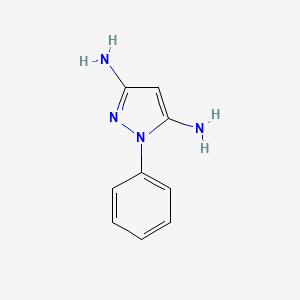
1-phenyl-1H-pyrazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-Phenyl-1H-pyrazole-3,5-diamine has the molecular formula C9H10N4 and features a pyrazole ring substituted with phenyl and amino groups at specific positions. The structural characteristics contribute to its reactivity and biological interactions.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of 1-phenyl-1H-pyrazole derivatives. For instance:
- Study Findings : A series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Compounds exhibited significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, with some showing potency comparable to established anti-inflammatory drugs like indomethacin .
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 1-(4-chlorophenyl)-3-(trifluoromethyl)-pyrazole | 75% | |
| 3-(4-methylphenyl)-pyrazole | 70% |
Antimicrobial Activity
The antimicrobial efficacy of 1-phenyl-1H-pyrazole derivatives has been widely reported:
- Case Study : A recent study synthesized various pyrazole derivatives and tested them against bacterial strains such as Escherichia coli and Staphylococcus aureus. Certain compounds demonstrated substantial antibacterial activity, inhibiting bacterial growth effectively .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1-phenyl-3-(2-thienyl)-pyrazole | E. coli | 15 | |
| 1-(2-chlorophenyl)-3-methylpyrazole | S. aureus | 18 |
Antioxidant Properties
The antioxidant potential of pyrazole derivatives is another area of focus:
- Research Insights : Compounds similar to 1-phenyl-1H-pyrazole have shown significant free radical scavenging activity in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This property is crucial for developing therapies targeting oxidative stress-related diseases .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives:
- Study Overview : Various synthesized pyrazoles were tested against cancer cell lines, showing promising cytotoxic effects. For example, certain derivatives exhibited selective toxicity towards human breast cancer cells while sparing normal cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-fluorophenyl)-pyrazole | MCF-7 (breast cancer) | 12.5 | |
| 3-(2-nitrophenyl)-pyrazole | HeLa (cervical cancer) | 10.0 |
Propriétés
Numéro CAS |
7369-20-2 |
|---|---|
Formule moléculaire |
C9H10N4 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-phenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C9H10N4/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) |
Clé InChI |
KZRRQBFGCARAFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













